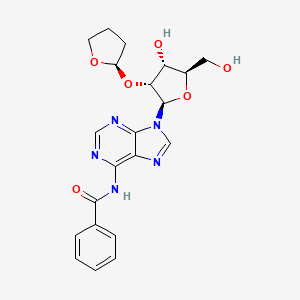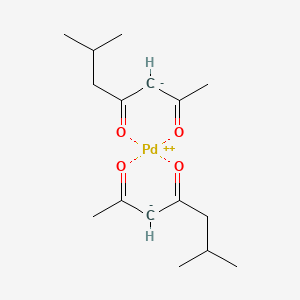
Bis(6-methyl-2,4-heptanedionato-O,O')palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(6-methyl-2,4-heptanedionato-O,O’)palladium is an organometallic compound with the molecular formula C16H26O4Pd and a molecular weight of 388.8 g/mol . This compound is a palladium complex with two 6-methyl-2,4-heptanedionato ligands, which are chelating agents that bind to the palladium center through oxygen atoms. It is used in various chemical processes and research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6-methyl-2,4-heptanedionato-O,O’)palladium typically involves the reaction of palladium(II) chloride with 6-methyl-2,4-heptanedione in the presence of a base. The reaction is carried out in an organic solvent such as benzene or chloroform. The product is then purified by recrystallization or sublimation .
Industrial Production Methods
Industrial production of Bis(6-methyl-2,4-heptanedionato-O,O’)palladium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk for use in various applications, including catalysis and material science .
Análisis De Reacciones Químicas
Types of Reactions
Bis(6-methyl-2,4-heptanedionato-O,O’)palladium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form lower oxidation state palladium species.
Substitution: The ligands can be substituted with other chelating agents or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands such as phosphines and amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while substitution reactions can produce a variety of palladium-ligand complexes .
Aplicaciones Científicas De Investigación
Bis(6-methyl-2,4-heptanedionato-O,O’)palladium has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of Bis(6-methyl-2,4-heptanedionato-O,O’)palladium involves its interaction with molecular targets through coordination chemistry. The palladium center can coordinate with various substrates, facilitating catalytic reactions. The pathways involved include oxidative addition, reductive elimination, and ligand exchange processes .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,4-pentanedionato-O,O’)palladium: Similar in structure but with different ligands, leading to variations in reactivity and applications.
Copper, bis(6-methyl-2,4-heptanedionato-O,O’): A copper analog with similar ligands but different metal center, affecting its chemical properties and uses.
Uniqueness
Bis(6-methyl-2,4-heptanedionato-O,O’)palladium is unique due to its specific ligand structure, which provides distinct steric and electronic properties. These properties make it particularly effective in certain catalytic processes and material applications .
Propiedades
Número CAS |
94233-19-9 |
|---|---|
Fórmula molecular |
C16H26O4Pd |
Peso molecular |
388.8 g/mol |
Nombre IUPAC |
6-methylheptane-2,4-dione;palladium(2+) |
InChI |
InChI=1S/2C8H13O2.Pd/c2*1-6(2)4-8(10)5-7(3)9;/h2*5-6H,4H2,1-3H3;/q2*-1;+2 |
Clave InChI |
JEQLLXXOPBTFSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)[CH-]C(=O)C.CC(C)CC(=O)[CH-]C(=O)C.[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




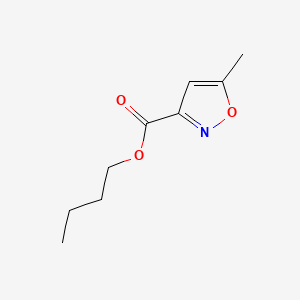
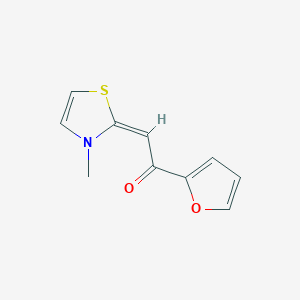
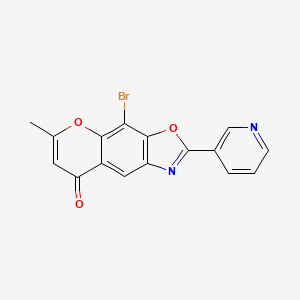
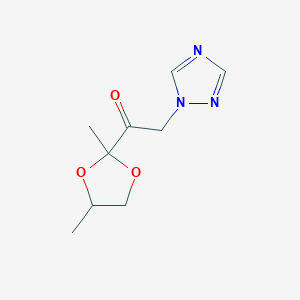
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B12894571.png)
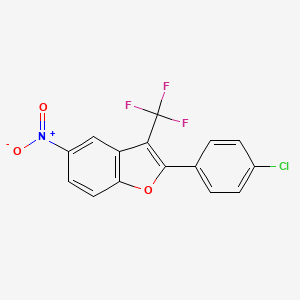
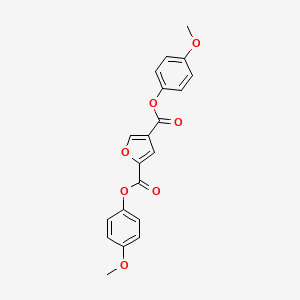
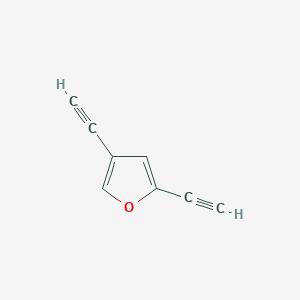
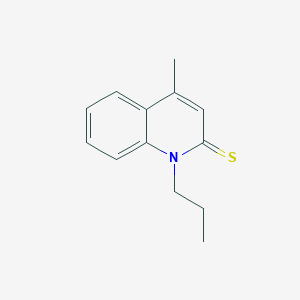

![(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B12894603.png)
